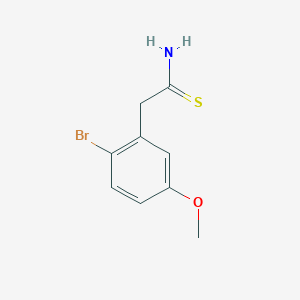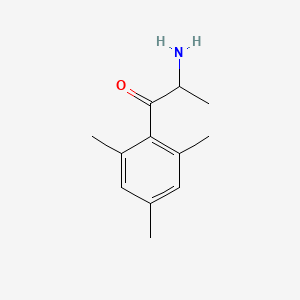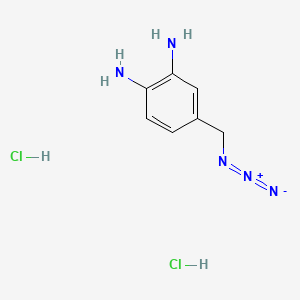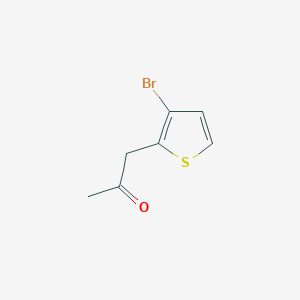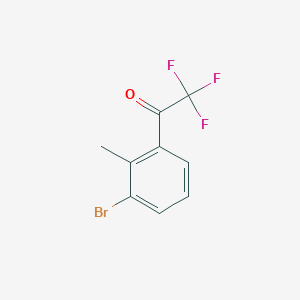![molecular formula C10H16O3 B13600173 4-Ethoxybicyclo[2.2.1]heptane-1-carboxylicacid](/img/structure/B13600173.png)
4-Ethoxybicyclo[2.2.1]heptane-1-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethoxybicyclo[2.2.1]heptane-1-carboxylic acid is a bicyclic compound characterized by its unique structure, which includes an ethoxy group and a carboxylic acid functional group. This compound is part of the bicyclo[2.2.1]heptane family, known for their rigidity and stability, making them valuable in various chemical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing bicyclo[2.2.1]heptane derivatives, including 4-Ethoxybicyclo[2.2.1]heptane-1-carboxylic acid, involves a formal [4 + 2] cycloaddition reaction. This reaction is typically catalyzed by organocatalysts and can be performed under mild conditions, allowing for high enantioselectivity . Another approach involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles .
Industrial Production Methods
Industrial production of 4-Ethoxybicyclo[2.2.1]heptane-1-carboxylic acid may involve large-scale cycloaddition reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The scalability of these reactions makes them suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethoxybicyclo[2.2.1]heptane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the carboxylic acid group to an alcohol.
Substitution: This reaction can replace the ethoxy group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
4-Ethoxybicyclo[2.2.1]heptane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and other materials due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 4-Ethoxybicyclo[2.2.1]heptane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the ethoxy group can participate in hydrophobic interactions. These interactions can influence the compound’s reactivity and biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.2.1]heptane-1-carboxylic acid: Lacks the ethoxy group, making it less hydrophobic.
4-Methoxybicyclo[2.2.1]heptane-1-carboxylic acid: Contains a methoxy group instead of an ethoxy group, affecting its reactivity and interactions.
7-Oxabicyclo[2.2.1]heptane derivatives: Contain an oxygen bridge, altering their chemical properties and applications.
Uniqueness
4-Ethoxybicyclo[2.2.1]heptane-1-carboxylic acid is unique due to its ethoxy group, which enhances its hydrophobicity and can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various chemical and biological applications .
Eigenschaften
Molekularformel |
C10H16O3 |
|---|---|
Molekulargewicht |
184.23 g/mol |
IUPAC-Name |
4-ethoxybicyclo[2.2.1]heptane-1-carboxylic acid |
InChI |
InChI=1S/C10H16O3/c1-2-13-10-5-3-9(7-10,4-6-10)8(11)12/h2-7H2,1H3,(H,11,12) |
InChI-Schlüssel |
LPWPRULVFVAXQE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC12CCC(C1)(CC2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[3-amino-2-(difluoromethyl)propyl]carbamate](/img/structure/B13600093.png)
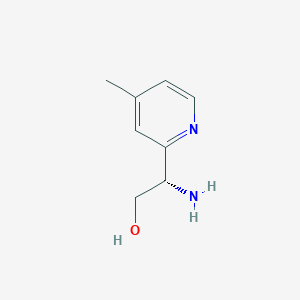
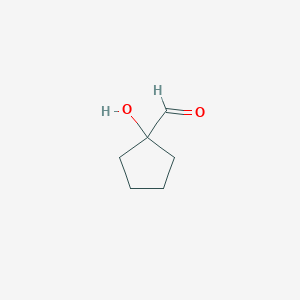
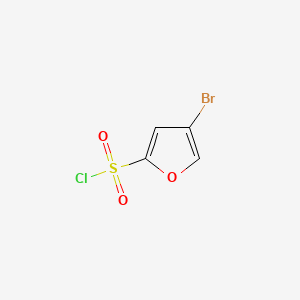

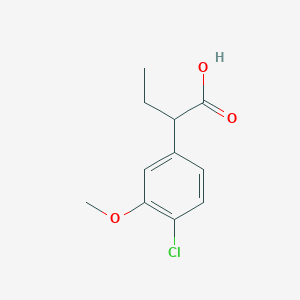
![tert-butylN-{3-[(4-aminobutyl)(2-hydroxyethyl)amino]propyl}carbamate](/img/structure/B13600123.png)
